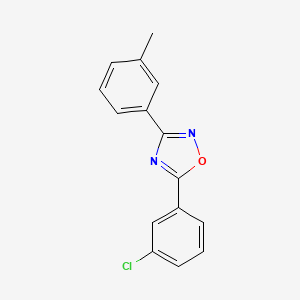
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile, also known as BPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPAN is a derivative of acrylonitrile and is synthesized through a multistep process involving several chemical reactions.
科学的研究の応用
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in organic solar cells due to its high electron mobility.
作用機序
The mechanism of action of 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to act as a fluorescent probe for metal ions by binding to them and emitting light. This compound may also act as a photosensitizer, absorbing light and transferring energy to other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to human cells and may have potential as a therapeutic agent for certain diseases.
実験室実験の利点と制限
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its synthesis method is complex and requires several chemical reactions, which may limit its use in some labs.
将来の方向性
There are several future directions for 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile research, including its use as a fluorescent probe for detecting metal ions in biological systems and its potential as a therapeutic agent for certain diseases. This compound may also have potential as a precursor for the synthesis of other compounds with various applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile to produce 2-(4-nitrophenyl)acrylonitrile. The second step involves the reaction of 4-biphenylcarboxaldehyde with malononitrile to produce 3-(4-biphenylyl)-2-propenenitrile. Finally, these two compounds are reacted together in the presence of a base to produce this compound.
特性
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-15-20(19-10-12-21(13-11-19)23(24)25)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-14H/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUSBDYBAJSRZ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)







![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)